An In-depth Technical Guide to 3,5-Dinitrocatechol (CAS Number: 7659-29-2)
An In-depth Technical Guide to 3,5-Dinitrocatechol (CAS Number: 7659-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrocatechol, also known by its synonym OR-486, is a nitrocatechol derivative that has garnered significant interest in the scientific community, primarily for its potent and selective inhibitory activity against the enzyme Catechol-O-methyltransferase (COMT).[1][2] This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, 3,5-Dinitrocatechol effectively increases the bioavailability of these neurotransmitters, a mechanism of action that is of particular interest in the context of neurodegenerative disorders like Parkinson's disease. This technical guide provides a comprehensive overview of 3,5-Dinitrocatechol, including its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for 3,5-Dinitrocatechol is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 3,5-Dinitrocatechol
| Property | Value | Reference |
| CAS Number | 7659-29-2 | [3] |
| Molecular Formula | C₆H₄N₂O₆ | [3][4] |
| Molecular Weight | 200.11 g/mol | [3][5] |
| Appearance | Yellow solid | [4] |
| Melting Point | 166-166.5 °C | [3][5] |
| Boiling Point (Predicted) | 354.5 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.819 g/cm³ | [5] |
| Water Solubility | 0.17 mg/mL (slightly soluble) | [6] |
| Solubility in other solvents | Soluble in DMSO and ethanol. Soluble in aqueous buffer at pH > 5. | [6] |
| pKa (Predicted) | 3.85 ± 0.44 | [3] |
| LogP (Predicted) | 1.96 | [5] |
| UV/Vis (λmax) | 214, 272, 339 nm | [2] |
Table 2: In Vitro Biological Activity of 3,5-Dinitrocatechol
| Target | Activity | Value | Reference |
| Catechol-O-methyltransferase (COMT) | IC₅₀ | 12 nM | [1][2] |
| Tyrosine Hydroxylase | IC₅₀ | >14 µM | [1][2] |
| Dopamine β-hydroxylase | IC₅₀ | >14 µM | [1][2] |
| Dopamine Decarboxylase | IC₅₀ | >14 µM | [1][2] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | >14 µM | [1][2] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | >14 µM | [1][2] |
Synthesis
The general steps for such a synthesis would include:
-
Activation of the solid support: The montmorillonite clay is prepared to act as a solid acid catalyst.
-
Reaction: Catechol is dissolved in a suitable organic solvent, and the supported bismuth nitrate is added. The reaction mixture is then stirred, often under reflux conditions, to facilitate the nitration.[4]
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Workup and Purification: After the reaction is complete, the solid catalyst is filtered off. The organic solvent is removed under reduced pressure, and the crude product is then purified, typically by recrystallization from an appropriate solvent to yield the pure 3,5-Dinitrocatechol.[4]
General synthesis workflow for 3,5-Dinitrocatechol.
Biological Mechanism of Action: COMT Inhibition
The primary pharmacological effect of 3,5-Dinitrocatechol is the potent and selective inhibition of Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, where it catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. This methylation leads to the inactivation of neurotransmitters like dopamine.
By inhibiting COMT, 3,5-Dinitrocatechol prevents the breakdown of these neurotransmitters, thereby increasing their concentration and duration of action in the synaptic cleft. This is particularly relevant in the treatment of Parkinson's disease, where dopamine levels are depleted. When co-administered with L-DOPA (a dopamine precursor), COMT inhibitors like 3,5-Dinitrocatechol can enhance the therapeutic efficacy of L-DOPA by preventing its peripheral degradation.
Signaling pathway of COMT and its inhibition by 3,5-Dinitrocatechol.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of 3,5-Dinitrocatechol against COMT in vitro, often using it as a positive control for comparison with novel inhibitors.
Materials:
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Recombinant human S-COMT
-
3,5-Dinitrocatechol (or test compound)
-
S-adenosyl-L-methionine (SAM)
-
A fluorescent substrate for COMT (e.g., 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and DTT)
-
96-well microplate
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Microplate reader with fluorescence detection
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of 3,5-Dinitrocatechol in DMSO.
-
Prepare serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC₅₀ determination.
-
Prepare solutions of recombinant human S-COMT, SAM, and the fluorescent substrate in assay buffer at their final desired concentrations.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
3,5-Dinitrocatechol solution (or vehicle control)
-
Recombinant human S-COMT solution
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
-
Initiate Reaction:
-
Add the fluorescent substrate to each well.
-
Initiate the enzymatic reaction by adding the SAM solution to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., an acidic solution).
-
-
Detection and Analysis:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of COMT inhibition for each concentration of 3,5-Dinitrocatechol relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental workflow for an in vitro COMT inhibition assay.
In Vivo Assessment of COMT Inhibition in a Rat Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of 3,5-Dinitrocatechol in a rat model, often in combination with L-DOPA.[1][2]
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Materials:
-
3,5-Dinitrocatechol
-
L-DOPA
-
Carbidopa (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for drug administration (e.g., saline, carboxymethylcellulose)
-
Equipment for oral gavage or intraperitoneal injection
-
Equipment for blood collection
-
Analytical instrumentation for quantifying L-DOPA and its metabolites in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to different treatment groups (e.g., Vehicle control, L-DOPA/Carbidopa, L-DOPA/Carbidopa + 3,5-Dinitrocatechol).
-
-
Drug Administration:
-
Administer 3,5-Dinitrocatechol (e.g., 30 mg/kg) or vehicle to the respective groups via the chosen route (e.g., oral gavage).
-
After a specified pre-treatment time, administer L-DOPA and Carbidopa to the appropriate groups.
-
-
Sample Collection:
-
Collect blood samples at various time points after L-DOPA administration (e.g., 0, 30, 60, 90, 120 minutes) via a suitable method (e.g., tail vein sampling).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples to determine the concentrations of L-DOPA and its major metabolite, 3-O-methyldopa (3-OMD), which is formed by COMT.
-
Use a validated analytical method, such as HPLC-MS/MS, for accurate quantification.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for L-DOPA (e.g., Cmax, Tmax, AUC).
-
Compare the levels of 3-OMD between the group receiving L-DOPA/Carbidopa alone and the group also receiving 3,5-Dinitrocatechol. A significant reduction in 3-OMD levels in the presence of 3,5-Dinitrocatechol indicates effective in vivo COMT inhibition.
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Safety Information
3,5-Dinitrocatechol is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dinitrocatechol is a valuable research tool for studying the role of COMT in various physiological and pathological processes. Its potent and selective inhibitory activity makes it a standard reference compound in the development of new COMT inhibitors for potential therapeutic applications, particularly in the field of neuropharmacology. This guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and key experimental protocols to aid researchers in their scientific endeavors.
References
- 1. 3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijnc.ir [ijnc.ir]
- 5. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
